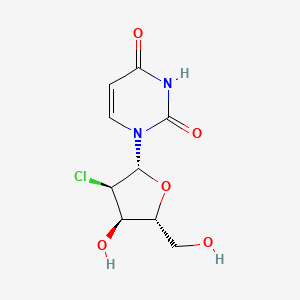
2'-Chloro-2'-deoxyuridine
Vue d'ensemble
Description
2’-Chloro-2’-deoxyuridine is a synthetic nucleoside analog, structurally similar to deoxyuridine but with a chlorine atom replacing the hydroxyl group at the 2’ position. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-2’-deoxyuridine typically involves the chlorination of 2’-deoxyuridine. One common method includes the reaction of 2’-deoxyuridine with thionyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, yielding 2’-Chloro-2’-deoxyuridine with high specificity .
Industrial Production Methods: Industrial production of 2’-Chloro-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems enhances efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Chloro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: Yield derivatives like 2’-amino-2’-deoxyuridine or 2’-hydroxy-2’-deoxyuridine.
Oxidation and Reduction: Result in various oxidized or reduced forms of the nucleoside.
Applications De Recherche Scientifique
2’-Chloro-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of diagnostic reagents and as a research tool in molecular biology.
Propriétés
IUPAC Name |
1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTUXDQKWDTKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963868 | |
| Record name | 1-(2-Chloro-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4753-04-2 | |
| Record name | 2'-Chloro-2'-deoxyuridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Chloro-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ClUDP acts as a mechanism-based inactivator of RNR. [, , ] It mimics the natural substrate and binds to the enzyme's active site. RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis. [, ] During this process, ClUDP undergoes enzymatic reactions that lead to the formation of 3'-keto-2'-deoxyuridine triphosphate (3'-keto-dUTP). [, ] 3'-keto-dUTP is unstable and decomposes into 2-methylene-3(2H)-furanone, which irreversibly alkylates the RNR enzyme, leading to its inactivation. [] This inactivation disrupts DNA synthesis and ultimately leads to cell death. []
ANone: While the provided research focuses heavily on the interaction of ClUDP with RNR, it does not explicitly detail its molecular formula, weight, or spectroscopic data. For detailed structural information, it is recommended to consult chemical databases and literature specifically dedicated to the chemical characterization of ClUDP.
A: Yes, research suggests that the type of halogen at the 2' position affects the transport of these modified nucleosides. While 2'-fluoro-2'-deoxyuridine effectively accelerates thymidine efflux from human erythrocytes, 2'-chloro-2'-deoxyuridine and 2'-bromo-2'-deoxyuridine show less pronounced effects. In contrast, 2'-iodo-2'-deoxyuridine does not impact thymidine efflux. [] This indicates that the size and electronegativity of the halogen substituent influence the interaction with the nucleoside transport mechanism.
A: Studies utilizing [3'-3H]ClUTP have provided valuable insights into the mechanism. When reacted with RNR in the presence of a reducing agent like NaBH4, [3H]-2'-deoxy-3'-ketouridine 5'-diphosphate is trapped. [] Analysis of the reduced ketone reveals that the hydrogen originally at the 3' position of ClUDP is transferred to the 2' position of 2'-deoxy-3'-keto-UDP. [] This confirms that RNR catalyzes a net 1,2-hydrogen shift during this process. []
A: Experiments with [3'-3H]ClUDP and prereduced RNR, as well as studies using oxidized RNR, indicate that the redox-active thiols of the RNR B1 subunit are not directly involved in the inactivation process by ClUDP. []
A: The research demonstrates that various 2'-halogenated ribo- and arabinonucleoside triphosphates can inactivate RNR. [] The presence of the 2'-halogen is essential for this inactivation as it initiates the formation of the 3'-keto-2'-deoxynucleotide intermediate, which subsequently decomposes into the enzyme-inactivating 2-methylene-3(2H)-furanone. [, ] The specific halogen used (fluorine, chlorine, etc.) can influence the partitioning between normal reduction to the deoxynucleotide and inactivation. [] For instance, 2'-fluoro-nucleotides primarily undergo normal reduction, while this compound triphosphate leans more towards inactivation. []
A: Studies show that the partitioning between normal reduction and inactivation by ClUDP is pH-dependent. At higher pH values, the formation of the normal reduction product (dUTP) increases. [] For example, with this compound triphosphate, increasing the pH from 6.1 to 8.3 led to a 2.8-fold increase in dUTP formation. [] This suggests that the protonation state of specific residues within the RNR active site influences the balance between these competing pathways.
A: Yes, recent research proposes that dideoxynucleosides might exert their effects through mechanisms beyond the commonly accepted DNA chain termination hypothesis. [] One proposed mechanism involves the initiation of inactivation at the RNR enzyme level, potentially impacting deoxynucleotide triphosphate (dNTP) pools. [] This is supported by observations of dNTP pool perturbations with AZT and in adenosine/coformycin experiments. [] Further investigation is needed to fully understand these alternative mechanisms and their implications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


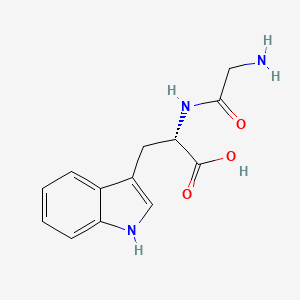

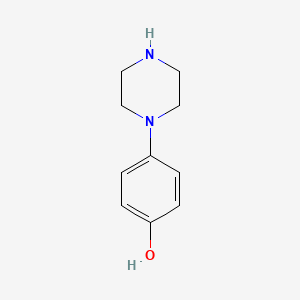
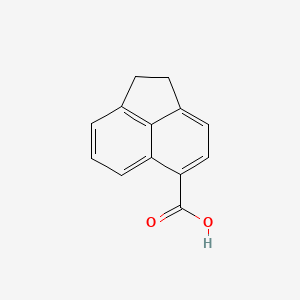

![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)
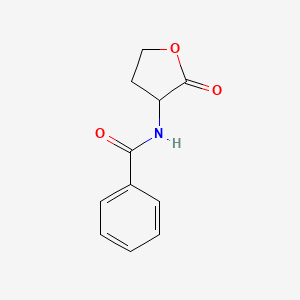
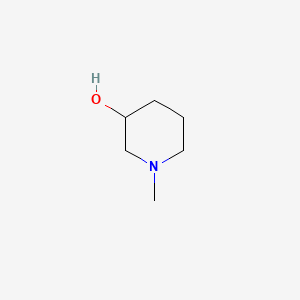
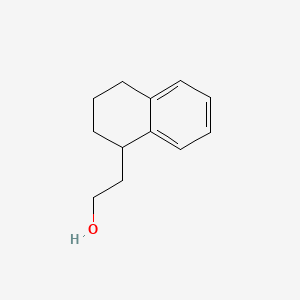
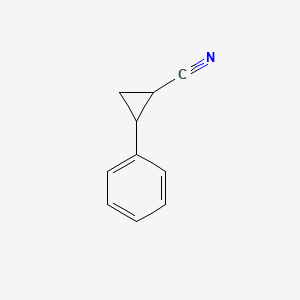
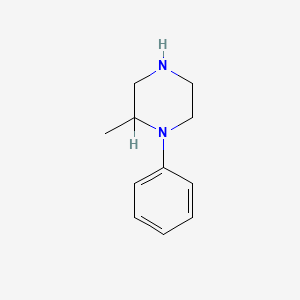
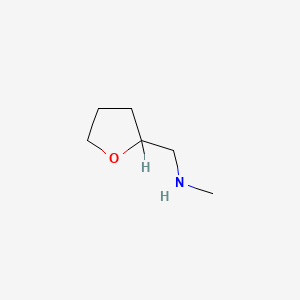
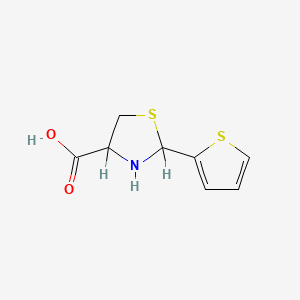
![2-[(2-Methylpropoxy)methyl]oxirane](/img/structure/B1294520.png)
